

LC-2 Safety and Toxicity Profile: A Technical Guide

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Compound of Interest

Compound Name: LC-2

Cat. No.: B15623353

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Introduction

LC-2 is a first-in-class, preclinical proteolysis-targeting chimera (PROTAC) designed to selectively degrade the KRASG12C mutant protein, a key driver in several cancers. As a bifunctional molecule, **LC-2** covalently binds to the mutant cysteine of KRASG12C and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein. This targeted degradation approach offers a promising therapeutic strategy to inhibit downstream signaling pathways, such as the MAPK/ERK cascade, that are critical for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the available safety and toxicity data for **LC-2**, along with detailed experimental protocols and pathway visualizations to support ongoing research and development efforts.

Preclinical Safety and Toxicity Data

At the preclinical stage, comprehensive in vivo safety and toxicity data, such as LD50 (median lethal dose), MTD (maximum tolerated dose), and NOAEL (no-observed-adverse-effect-level), for **LC-2** are not publicly available. However, initial studies in animal models have indicated a favorable safety profile with no significant toxicities observed at therapeutic doses. Animal body weight, a key indicator of general health in toxicology studies, has been monitored in preclinical trials with no significant adverse effects reported.

Table 1: In Vitro Degradation Efficacy of LC-2

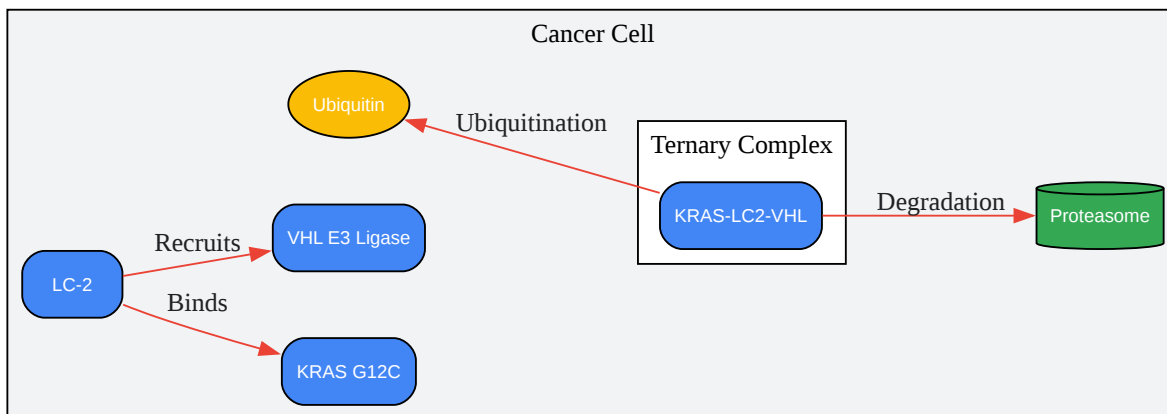
Cell Line	Cancer Type	KRAS G12C Status	DC50 (μM)	Dmax (%)
NCI-H2030	Non-Small Cell Lung Cancer	Homozygous	0.59 ± 0.20	~80
MIA PaCa-2	Pancreatic Cancer	Homozygous	0.32 ± 0.08	~75
SW1573	Non-Small Cell Lung Cancer	Homozygous	Not Reported	Not Reported
NCI-H23	Non-Small Cell Lung Cancer	Heterozygous	0.25	>50
NCI-H358	Non-Small Cell Lung Cancer	Heterozygous	Not Reported	~50

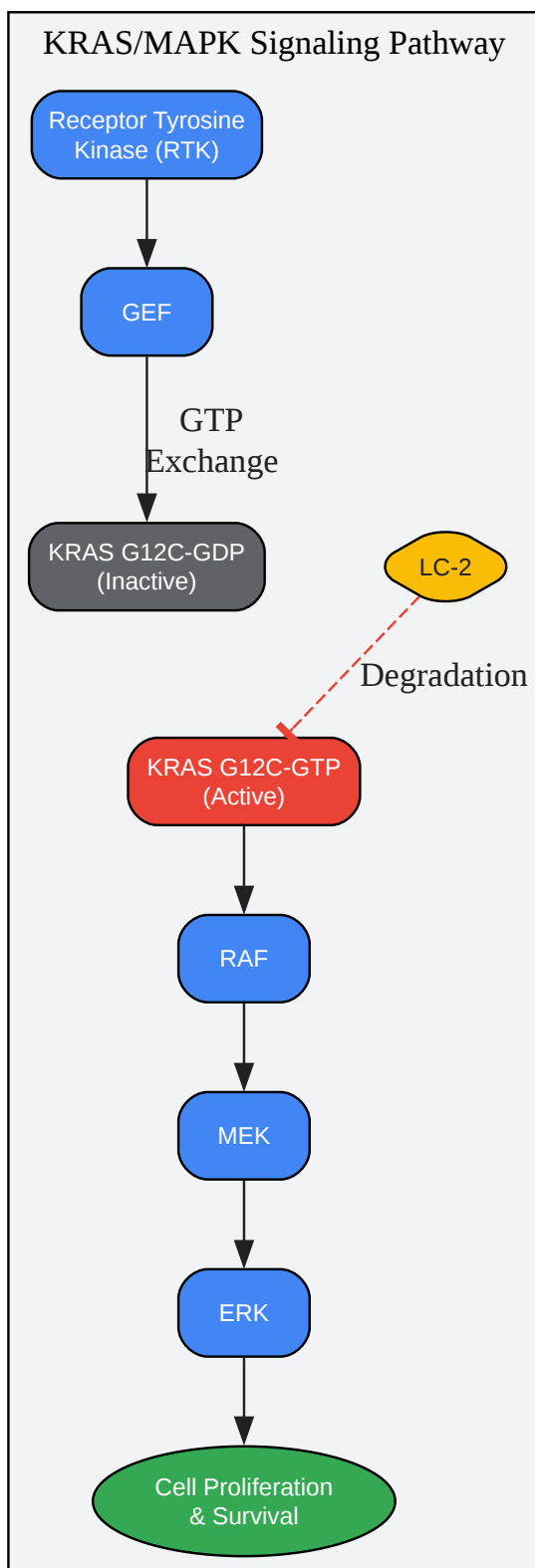
DC50: Concentration at which 50% of maximal degradation is achieved. Dmax: Maximum percentage of degradation observed.

Mechanism of Action and Signaling Pathway

LC-2 operates through a PROTAC-mediated mechanism. It forms a ternary complex with the KRASG12C protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to KRASG12C, marking it for degradation by the proteasome. The degradation of KRASG12C effectively downregulates the MAPK/ERK signaling pathway, a critical cascade for cell growth and proliferation.

Diagram 1: LC-2 Mechanism of Action





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